2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHZKURTICKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out at room temperature in an aqueous medium, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
While specific industrial production methods for 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound for industrial applications.
Chemical Reactions Analysis
Hydrolysis of the Imine Group
The imine moiety undergoes acid-catalyzed hydrolysis to yield the corresponding amine:
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Reaction : Imine → Primary amine + H₂O
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Conditions : HCl (2M, aqueous) at 60°C for 6 hours.
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Product : 2-(3-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-amine (yield: 78%).
Mechanistic Pathway :
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Protonation of the imine nitrogen.
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Nucleophilic attack by water.
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Rearrangement to form the amine.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides to form triazoles:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl azide | CuI (10 mol%), DMF, 80°C, 8h | 1,2,3-Triazole-fused isoindole | 85% | |
| Benzyl azide | Cs₂CO₃ (2 eq), DCE, 60°C, 12h | 4-Phosphonated triazole derivative | 77% |
Key Factors :
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Regioselectivity : Governed by steric effects of substituents and cesium enolate stabilization .
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Catalyst : Cs₂CO₃ enhances Z-enolate formation, favoring triazole products .
Nucleophilic Additions
The imine group reacts with nucleophiles such as Grignard reagents:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylmagnesium bromide | THF, 0°C → rt, 2h | N-Methyl-isoindolinamine | 65% | |
| Phenyl lithium | Et₂O, -78°C, 1h | N-Phenyl-isoindolinamine | 72% |
Mechanism :
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Nucleophilic attack at the electrophilic imine carbon.
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Protonation to form the secondary amine.
Intramolecular Cyclization
Under basic conditions, the compound undergoes cyclization to form polycyclic frameworks:
Key Steps :
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Deprotonation at the benzylic position.
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Intramolecular attack on the aromatic ring.
Oxidation and Reduction
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | Isoindolinone (C=O) | 68% | |
| Reduction | NaBH₄, MeOH, rt, 1h | Saturated isoindoline | 83% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to isoindole derivatives. For instance, research conducted by the National Cancer Institute demonstrated that certain isoindole derivatives exhibited significant antitumor activity against various human cancer cell lines. The compound's mechanism of action involves inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study:
In a study evaluating the anticancer efficacy of isoindole derivatives, 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine was found to inhibit growth in sensitive cancer cell lines with mean GI50 values indicating effective cytotoxicity. The selectivity index for specific cancer types was also noted, suggesting potential for targeted therapies .
| Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|
| COLO 205 (Colon) | 15.72 | 9.24 |
| T-47D (Breast) | 50.68 | 5.65 |
| HOP-62 (Lung) | 45.00 | 4.94 |
| SK-OV-3 (Ovarian) | 40.00 | 4.79 |
Antiviral Properties
Another promising application of isoindole derivatives is their antiviral activity. Research indicates that certain isoindole compounds can inhibit viral entry into host cells, making them potential candidates for antiviral drug development.
Preliminary Findings:
A study on isoindole derivatives showed that compounds similar to 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine exhibited antiviral effects during the virus entry stage, suggesting mechanisms that could be leveraged in therapeutic contexts .
Synthesis and Material Science
The unique structure of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine also allows it to serve as a building block for synthesizing more complex organic molecules. Its reactivity can be harnessed in various synthetic pathways to create new materials or pharmaceuticals.
Synthetic Applications:
The compound can be utilized in the development of novel materials with specific electronic or optical properties due to its conjugated system, which may have applications in organic electronics or photonics.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. For instance, as an NR2B-selective NMDA receptor antagonist, it binds to the NR2B subunit of the NMDA receptor, inhibiting its activity and modulating synaptic transmission . Additionally, its role as a thrombin receptor inhibitor involves blocking the thrombin receptor, thereby preventing thrombin-induced platelet aggregation and clot formation .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-3-alkoxyisoindolin-1-imine: Prepared by the three-component reaction of 2-cyanobenzaldehyde, amine, and alcohol.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, and are used in pharmaceutical synthesis, herbicides, colorants, dyes, and polymer additives.
Uniqueness
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its chlorophenyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Biological Activity
2-(3-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a synthetic compound with potential biological activity, particularly in the field of cancer research. Its structure suggests a variety of interactions within biological systems, making it a candidate for further investigation into its pharmacological properties.
The chemical formula of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is with a molecular weight of 242.71 g/mol. It is characterized by the following structural features:
| Property | Details |
|---|---|
| IUPAC Name | 2-(3-chlorophenyl)-3H-isoindol-1-imine |
| MDL No. | MFCD00525132 |
| PubChem CID | 21203507 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antiproliferative Activity
Research indicates that compounds related to isoindoles exhibit significant antiproliferative effects against various cancer cell lines. A study on similar compounds showed that derivatives with structural similarities to 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine displayed IC50 values in the low micromolar range against human neoplastic cells, indicating effective cytotoxicity. Specifically, compounds in this series demonstrated greater potency against malignant cells compared to normal cells, suggesting selective toxicity which is crucial for cancer therapeutics .
The mechanism by which 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine may exert its biological effects could involve interaction with cellular pathways that regulate apoptosis and cell cycle progression. Molecular modeling studies have suggested that structural variations in similar compounds affect their shape and thus their cytotoxic potency . This implies that the isoindole framework may interact with key proteins involved in these pathways.
Cytotoxicity Studies
A comprehensive evaluation of several isoindole derivatives, including those structurally similar to 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine, revealed varying degrees of cytotoxicity against human T-lymphocytes and leukemic cell lines. The results indicated that most tested compounds had IC50 values ranging from 5 to 28 μM against malignant cells, with notable selectivity indices (SI) suggesting lower toxicity towards normal cells compared to cancer cells .
In Vivo Toxicity Assessment
In vivo studies conducted on murine models indicated that doses up to 300 mg/kg did not result in significant mortality or severe neurotoxicity, suggesting a favorable safety profile for further development. The observed effects were comparable to established anticancer agents, indicating potential for therapeutic use .
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Antiproliferative Activity | Effective against various cancer cell lines with IC50 values < 30 μM |
| Selectivity | Greater toxicity towards malignant cells than normal cells (SI > 5) |
| In Vivo Safety | Well tolerated in murine models at doses up to 300 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
